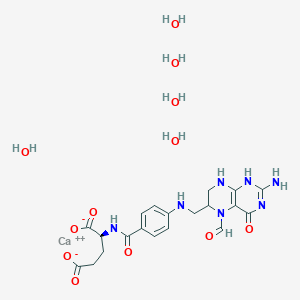

Folinic acid calcium salt

Description

Properties

CAS No. |

6035-45-6 |

|---|---|

Molecular Formula |

C20H21CaN7O7 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

calcium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1 |

InChI Key |

KVUAALJSMIVURS-ZEDZUCNESA-L |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |

Appearance |

white to light yellow solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

58-05-9 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Folinic acid calcium salt pentahydrate; Leucovorin calcium hydrate; |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Folinic Acid Calcium Salt in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt (leucovorin), is a crucial agent in clinical oncology and for the management of folate deficiencies. As a reduced folate, its mechanism of action is intrinsically linked to the intricate network of biochemical reactions known as one-carbon metabolism. Unlike folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR), allowing it to directly replenish the cellular pool of tetrahydrofolate (THF) and its derivatives. These cofactors are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for the remethylation of homocysteine to methionine. This guide provides an in-depth exploration of the biochemical pathways influenced by folinic acid, quantitative data on its metabolic products and their enzymatic interactions, detailed experimental protocols for its study, and visualizations of the core metabolic and experimental workflows.

Introduction to One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are fundamental to cellular proliferation, differentiation, and survival.[1][2] These pathways are responsible for the transfer of one-carbon units in various oxidation states. The central carrier of these one-carbon units is tetrahydrofolate (THF).[1] The folate cycle, in conjunction with the methionine cycle, ensures a continuous supply of activated one-carbon groups for essential biosynthetic reactions.[3] Key processes dependent on one-carbon metabolism include:

-

Nucleotide Synthesis: The synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) are critically dependent on folate cofactors.[4]

-

Amino Acid Metabolism: The interconversion of serine and glycine, and the remethylation of homocysteine to methionine are key reactions within this network.[2]

-

Epigenetic Regulation: The provision of methyl groups for S-adenosylmethionine (SAM), the universal methyl donor, is essential for the methylation of DNA, RNA, and proteins.[2]

Mechanism of Action of Folinic Acid Calcium Salt

Folinic acid is the 5-formyl derivative of tetrahydrofolic acid.[5] Its primary mechanism of action is to serve as a direct precursor to the active folate cofactors, thereby bypassing the enzymatic step catalyzed by dihydrofolate reductase (DHFR).[5] This is particularly significant in the context of therapies that inhibit DHFR, such as with the chemotherapeutic agent methotrexate (B535133).

Upon administration, folinic acid is readily converted to other reduced folate derivatives, including 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[5] These metabolites directly participate in one-carbon transfer reactions. The biologically active form is the (-)-l-isomer, also known as levoleucovorin.

Role in Methotrexate Rescue

High-dose methotrexate therapy is a common cancer treatment that potently inhibits DHFR, leading to a depletion of intracellular THF and subsequent arrest of DNA synthesis and cell death. This affects both cancerous and healthy, rapidly dividing cells. Folinic acid "rescues" normal cells from the toxic effects of methotrexate by providing a source of reduced folates downstream of the DHFR-inhibition, allowing for the resumption of nucleotide synthesis.

Potentiation of 5-Fluorouracil (B62378) (5-FU) Activity

Folinic acid is also used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in pyrimidine (B1678525) synthesis. Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and thymidylate synthase.[6] This stabilization enhances the inhibition of TS, leading to a more profound and sustained suppression of DNA synthesis in cancer cells.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in folinic acid's mechanism of action.

Table 1: Kinetic Parameters of Key Enzymes in One-Carbon Metabolism

| Enzyme | Substrate | K_m_ (µM) | Cell/Tissue Source |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-methylenetetrahydrofolate | 26 | Fibroblasts |

| Methylenetetrahydrofolate Reductase (MTHFR) | NADPH | 30 | Fibroblasts |

Data compiled from a study on MTHFR activity in fibroblasts.[7]

Table 2: Intracellular Folate Concentrations in Human Cancer Cell Lines

| Cell Line | Folate Derivative | Concentration (pmol/mg protein) |

| MCF-7 (Breast Cancer) | 10-formyl-THF | 103 ± 10 |

| MCF-7 (Breast Cancer) | THF | 120 ± 18 |

| MCF-7 (Breast Cancer) | 5-methyl-THF | 71 ± 18 |

| MCF-7 (Breast Cancer) | 5,10-methylene-THF | 2 ± 1.3 |

| HCT 116 (Colon Cancer) | 5-methyl-THF | Predominant folate pool |

Data from studies on folate metabolism in MCF-7 and HCT 116 cells.[8][9]

Table 3: Thymidylate Synthase Activity in Human Cancer Cell Lines

| Cell Line | TS Activity (pmol min⁻¹ mg⁻¹ protein) |

| Range across 19 cancer cell lines | 6.7 - 82.8 |

Data from a study examining TS activity in various human cancer cell lines.[6]

Experimental Protocols

Quantification of Intracellular Folates by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of various folate species from cultured cells.

A. Materials and Reagents:

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Methanol with 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol (B42355) (extraction buffer), pre-chilled to -80°C

-

Stable isotope-labeled internal standards for each folate derivative

-

LC-MS/MS system with a suitable C18 column

B. Protocol:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. Aspirate the medium, wash the cells twice with ice-cold PBS, and then aspirate all remaining PBS.

-

Extraction: Add ice-cold extraction buffer to the cell culture plate and scrape the cells. Collect the cell suspension and transfer to a microcentrifuge tube.

-

Lysis and Protein Precipitation: Vortex the cell suspension vigorously and incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and add the stable isotope-labeled internal standards. The sample can be concentrated by vacuum centrifugation if necessary.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each folate species and its corresponding internal standard.

C. Data Analysis:

-

Generate a standard curve for each folate derivative using known concentrations of authentic standards.

-

Calculate the concentration of each folate species in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

-

Normalize the results to the initial cell number or total protein content of the sample.

Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of SHMT by coupling the production of 5,10-methylenetetrahydrofolate to the NADP⁺-dependent oxidation of this product by 5,10-methylenetetrahydrofolate dehydrogenase, which results in an increase in absorbance at 340 nm due to the formation of NADPH.[10]

A. Materials and Reagents:

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 0.5 mM EDTA, and 1 mM DTT)

-

L-serine

-

Tetrahydrofolate (THF)

-

NADP⁺

-

5,10-methylenetetrahydrofolate dehydrogenase (as the coupling enzyme)

-

Purified SHMT or cell lysate containing SHMT

-

Spectrophotometer capable of reading at 340 nm

B. Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, L-serine, NADP⁺, and the coupling enzyme.

-

Enzyme Addition: Add the purified SHMT or cell lysate to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding THF.

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.

-

Calculation of Activity: The rate of increase in absorbance is directly proportional to the SHMT activity. The molar extinction coefficient of NADPH at 340 nm is used to calculate the reaction rate.

Quantification of Intracellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by HPLC with Coulometric Electrochemical Detection

This method allows for the simultaneous measurement of SAM and SAH in cellular extracts.[11]

A. Materials and Reagents:

-

Trichloroacetic acid (TCA) solution (e.g., 400 g/L)

-

HPLC system with a coulometric electrochemical detector and a C18 reversed-phase column

-

Mobile phase (isocratic)

-

SAM and SAH standards

B. Protocol:

-

Cell Extraction: Prepare cell extracts as described in the folate quantification protocol.

-

Protein Precipitation: Add TCA solution to the cell extract, mix well, and incubate on ice for 30 minutes.

-

Centrifugation and Filtration: Centrifuge at high speed at 4°C. Filter the supernatant through a 0.2 µm filter.

-

HPLC Analysis: Inject the filtered extract directly into the HPLC system. Elute the compounds isocratically.

-

Detection: Use a coulometric electrochemical detector for the simultaneous measurement of SAM and SAH.

C. Data Analysis:

-

Generate linear calibration curves for SAM and SAH using a range of standard concentrations.

-

Determine the concentrations of SAM and SAH in the samples from the calibration curves.

-

The SAM/SAH ratio can then be calculated as an indicator of the cellular methylation potential.

Visualizations

Signaling Pathways

Caption: Interconnected Folate and Methionine Cycles in One-Carbon Metabolism.

Experimental Workflows

References

- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 2. One Carbon Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mendelnet.cz [mendelnet.cz]

- 6. Thymidylate synthase and methylenetetrahydrofolate reductase gene polymorphisms: relationships with 5-fluorouracil sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracellular metabolism of 5-formyl tetrahydrofolate in human breast and colon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular metabolism of 5-methyltetrahydrofolate and 5-formyltetrahydrofolate in a human breast-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design strategy for serine hydroxymethyltransferase probes based on retro-aldol-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

An In-depth Technical Guide to the Biochemical Conversion of Folinic Acid Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt (calcium folinate), is a vital agent in clinical practice, primarily utilized to counteract the toxic effects of antifolate chemotherapeutics and to potentiate the efficacy of fluoropyrimidines. Its therapeutic activity is contingent upon its intracellular conversion into biologically active tetrahydrofolate derivatives. This technical guide provides a comprehensive overview of the biochemical pathway responsible for the conversion of folinic acid to its ultimate active form, 5-methyltetrahydrofolate (5-MTHF). This document details the enzymatic steps, key intermediates, and relevant kinetic and pharmacokinetic data. Furthermore, it furnishes detailed experimental protocols for the analysis of this metabolic pathway and includes visualizations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Folinic acid, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to enter the folate cycle, a critical advantage in scenarios where DHFR is inhibited by drugs such as methotrexate[1]. Administered as calcium folinate, it serves as a readily available source of reduced folates, essential for various metabolic processes, including nucleotide biosynthesis and the remethylation of homocysteine to methionine[2]. The clinical efficacy of folinic acid is entirely dependent on its conversion to other active folate derivatives, most notably 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate (5-MTHF)[3]. This guide will elucidate the intricate biochemical cascade that governs this transformation.

The Biochemical Pathway of Folinic Acid Conversion

The conversion of folinic acid (5-formyl-THF) to 5-methyltetrahydrofolate (5-MTHF) is a multi-step enzymatic process that primarily occurs in the liver and intestinal mucosa[4]. The pathway involves a series of sequential reactions catalyzed by specific enzymes, transforming the initial compound into various active folate coenzymes.

The key steps in the conversion pathway are:

-

Conversion of 5-Formyl-THF to 5,10-Methenyl-THF: The initial and rate-limiting step is the ATP-dependent conversion of 5-formyl-THF to 5,10-methenyl-THF. This reaction is catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) [5].

-

Conversion of 5,10-Methenyl-THF to 5,10-Methylene-THF: 5,10-methenyl-THF is then reversibly converted to 5,10-methylene-THF. This reaction is catalyzed by methenyltetrahydrofolate cyclohydrolase , which is often a domain of a bifunctional or trifunctional enzyme that also possesses methylenetetrahydrofolate dehydrogenase activity[6][7].

-

Conversion of 5,10-Methylene-THF to 5-Methyl-THF: The final step in the formation of the primary circulating active folate is the irreversible reduction of 5,10-methylene-THF to 5-methyl-THF. This critical reaction is catalyzed by methylenetetrahydrofolate reductase (MTHFR) , utilizing NADPH as a cofactor[3].

The resulting 5-MTHF is the predominant form of folate in the plasma and serves as the methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase.

Visualization of the Conversion Pathway

The following diagram illustrates the biochemical cascade from folinic acid to 5-MTHF.

Quantitative Data

The efficiency and rate of the folinic acid conversion pathway are governed by the kinetic properties of the involved enzymes and the pharmacokinetic profile of calcium folinate.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes in the pathway. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue |

| 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) | 5-Formyl-THF | ~1-10 µM | Varies | Rat Liver, Tumor Cell Lines |

| Methenyltetrahydrofolate Cyclohydrolase | 5,10-Methenyl-THF | Data not readily available | Data not readily available | Human Cytosol/Mitochondria |

| Methylenetetrahydrofolate Dehydrogenase | 5,10-Methylene-THF | Data not readily available | Data not readily available | Human Cytosol/Mitochondria |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | ~10-50 µM | Varies | Human Liver |

Note: Specific Vmax values are highly dependent on enzyme concentration and purity and are therefore often reported in relative units (e.g., nmol/min/mg protein).

Pharmacokinetics of Calcium Folinate

The route of administration and the specific formulation of calcium folinate significantly impact its bioavailability and subsequent metabolism. Oral absorption of leucovorin is saturable at doses above 25 mg[8].

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | Dose-dependent (97% at 25 mg, 75% at 50 mg, 37% at 100 mg)[8] | 100% |

| Time to Peak Plasma Concentration (Folinic Acid) | ~1.7 hours | ~10 minutes[9] |

| Time to Peak Plasma Concentration (5-MTHF) | ~2.3 hours | ~1.3 hours[9] |

| Terminal Half-life (Total Reduced Folates) | ~6.2 hours[8] | ~6.2 hours[8] |

Comparison of Racemic vs. Levoleucovorin (B1675110):

Calcium folinate is a racemic mixture of the d- and l-isomers. Only the l-isomer (levoleucovorin) is biologically active. While the d-isomer is pharmacologically inactive, it does not appear to significantly interfere with the pharmacokinetics of the active l-isomer[10][11][12]. However, using levoleucovorin allows for the administration of a lower total dose to achieve the same therapeutic effect[13].

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biochemical conversion of folinic acid.

In Vitro Enzyme Activity Assay for 5,10-Methenyltetrahydrofolate Synthetase (MTHFS)

This protocol is adapted from methodologies used to measure MTHFS activity in tissue and cell extracts[14][15].

Objective: To determine the enzymatic activity of MTHFS by spectrophotometrically measuring the formation of 5,10-methenyl-THF.

Materials:

-

Cell or tissue lysate

-

Reaction Buffer: 100 mM MES, pH 6.0

-

Substrate Solution: 100 µM (6S)-5-formyltetrahydrofolate

-

Cofactor Solution: 1 mM Mg-ATP

-

Spectrophotometer capable of reading absorbance at 355 nm

-

Quartz cuvettes

Procedure:

-

Prepare cell or tissue lysates by sonication or homogenization in an appropriate lysis buffer, followed by centrifugation to clarify the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

In a quartz cuvette, combine 50 µL of the clarified lysate with the reaction buffer.

-

Add the cofactor solution (Mg-ATP) to the cuvette.

-

Initiate the reaction by adding the substrate solution (5-formyl-THF).

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 355 nm over time. 5,10-methenyl-THF has a characteristic absorbance maximum at this wavelength.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed as nmol of 5,10-methenyl-THF formed per minute per mg of protein, using the molar extinction coefficient of 5,10-methenyl-THF.

Workflow Diagram:

LC-MS/MS for Quantitative Analysis of Folate Metabolites in Cell Culture

This protocol provides a general framework for the sensitive and specific quantification of folinic acid and its metabolites in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[16][17][18].

Objective: To quantify the intracellular concentrations of folinic acid, 5,10-methenyl-THF, 5,10-methylene-THF, and 5-MTHF in cultured cells.

Materials:

-

Cultured cells treated with calcium folinate

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction Solvent: 80% methanol (B129727), ice-cold

-

Internal standards (stable isotope-labeled folate analogues)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., C18)

Procedure:

-

Cell Harvesting: After treatment with calcium folinate, wash the cells with ice-cold PBS to remove extracellular folates.

-

Metabolite Extraction: Add ice-cold 80% methanol to the cell pellet to precipitate proteins and extract intracellular metabolites. It is crucial to include antioxidants like ascorbic acid in the extraction solvent to prevent folate degradation.

-

Internal Standard Spiking: Add a known amount of a mixture of stable isotope-labeled internal standards for each folate to be quantified.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different folate species using a suitable LC gradient.

-

Detect and quantify each folate and its corresponding internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis: Construct calibration curves for each folate using the peak area ratios of the analyte to its internal standard. Calculate the intracellular concentration of each folate metabolite.

Logical Relationship Diagram:

Conclusion

The biochemical conversion of folinic acid calcium salt to its active metabolite, 5-MTHF, is a well-defined enzymatic pathway crucial for its therapeutic effects. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the pharmacokinetics of calcium folinate, is essential for optimizing its clinical use and for the development of novel therapies targeting folate metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway in detail, paving the way for further advancements in the fields of oncology and metabolic medicine.

References

- 1. Folinic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Folinic Acid? [synapse.patsnap.com]

- 3. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. Research Portal [scholarship.libraries.rutgers.edu]

- 6. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methenyltetrahydrofolate cyclohydrolase - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. medsafe.govt.nz [medsafe.govt.nz]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is levoleucovorin an alternative to racemic leucovorin? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Leucovorin Shortage: A Tangled Web of Similar Isomers and Huge Cost Differences | Value-Based Cancer Care [valuebasedcancer.com]

- 14. 5,10-Methenyltetrahydrofolate Synthetase Activity is Increased in Tumors and Modifies the Efficacy of Antipurine LY309887 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5,10‐methenyltetrahydrofolate synthetase deficiency: An extreme rare defect of folate metabolism in two Dutch siblings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (PDF) Quantification of Cellular Folate Species by LC-MS [research.amanote.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Molecular Targets of Folinic Acid Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid calcium salt, a 5-formyl derivative of tetrahydrofolic acid, serves as a crucial agent in various therapeutic regimens, most notably in oncology and in the management of folate-related metabolic disorders. Unlike folic acid, its biologically active form does not require reduction by dihydrofolate reductase (DHFR), allowing it to bypass enzymatic inhibition by drugs like methotrexate (B535133). Its primary molecular interactions involve the modulation of thymidylate synthase (TS) activity in concert with fluoropyrimidines, and the repletion of the folate pool in states of deficiency or enzymatic blockade. This technical guide provides a comprehensive overview of the molecular targets of folinic acid, detailing its mechanism of action, associated biochemical pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams.

Introduction

Folinic acid, also known as leucovorin, is a racemic mixture of the diastereoisomers of the 5-formyl derivative of tetrahydrofolic acid (THF). The biologically active isomer is the (-)-l-isomer.[1] Its clinical significance stems from its unique metabolic properties, which allow it to act as a readily available source of reduced folates for cellular processes. This guide will delve into the specific molecular targets of folinic acid, focusing on its interactions with key enzymes and cellular transporters.

Primary Molecular Targets and Mechanisms of Action

The therapeutic effects of folinic acid are mediated through its interaction with several key components of cellular metabolism.

Thymidylate Synthase (TS)

Folinic acid does not directly bind to or inhibit thymidylate synthase. Instead, its role is to enhance the inhibitory activity of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU).[2][3] Following administration, folinic acid is metabolized to 5,10-methylenetetrahydrofolate.[1] This metabolite forms a stable ternary complex with the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), and thymidylate synthase.[4][5] This stabilization of the FdUMP-TS complex leads to prolonged inhibition of the enzyme, thereby disrupting the synthesis of thymidylate, an essential precursor for DNA replication and repair.[2][5] This synergistic action is the cornerstone of combination chemotherapy regimens for various cancers, including colorectal cancer.[6][7]

Dihydrofolate Reductase (DHFR)

Folinic acid's interaction with DHFR is one of circumvention rather than direct targeting. High-dose methotrexate therapy, a common cancer treatment, potently inhibits DHFR, leading to a depletion of intracellular tetrahydrofolate and subsequent cell death.[2][8] This inhibition affects both cancerous and healthy cells, leading to significant toxicity. Folinic acid "rescues" normal cells by providing a source of reduced folate downstream of the DHFR-catalyzed step.[2][3][8] Because it does not require DHFR for its conversion to active cofactors, it can replenish the folate pool necessary for the synthesis of purines and pyrimidines, allowing DNA and RNA synthesis to resume in non-cancerous cells.[2][9] This rescue therapy is critical for mitigating the severe side effects of high-dose methotrexate.[5][10] In rare cases of genetic DHFR deficiency, which can cause megaloblastic anemia and cerebral folate deficiency, folinic acid supplementation is a primary treatment.[10][11]

Folate Receptors and Transporters

Folinic acid and its metabolites enter cells via specific transporters, primarily the reduced folate carrier (RFC) and folate receptors (FRα and FRβ).[5] In certain conditions, such as cerebral folate deficiency, where folate receptor alpha (FRα) autoantibodies may impair folate transport into the central nervous system, folinic acid can utilize the reduced folate carrier pathway to bypass this blockage.[1] The binding affinity of folinic acid to these receptors has been characterized and is a determinant of its cellular uptake and subsequent metabolic availability.

Methylenetetrahydrofolate Reductase (MTHFR)

The MTHFR enzyme is a critical component of the folate pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate. Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, affecting various metabolic processes. Folinic acid can be beneficial in individuals with MTHFR variants as it can be converted to other active folate forms, thus partially bypassing the need for a fully functional MTHFR enzyme.[12] This is particularly relevant in conditions associated with MTHFR mutations where the efficient processing of folic acid is impaired.[13][14]

Quantitative Data

The following tables summarize key quantitative data related to the molecular interactions and pharmacokinetics of folinic acid.

| Parameter | Value | Reference |

| Binding Affinity of Folates to Folate Receptors (IC50) | ||

| Folic Acid | Highest Affinity | [15] |

| 5-Methyltetrahydrofolate (5-MTHF) | Intermediate Affinity | [15] |

| Folinic Acid | Lowest Affinity | [15] |

| Pharmacokinetics of Leucovorin | ||

| Bioavailability (Oral, 25 mg) | 97% | [1] |

| Bioavailability (Oral, 50 mg) | 75% | [1] |

| Bioavailability (Oral, 100 mg) | 37% | [1] |

| Terminal Half-life (Total Reduced Folates) | Approximately 6.2 hours | [1] |

| Peak Serum Levels (IV Administration) | ~10 minutes | [1] |

Table 1: Binding Affinities and Pharmacokinetic Parameters of Folinic Acid and Related Compounds.

Experimental Protocols

The characterization of folinic acid's molecular targets relies on a variety of experimental techniques. Below are outlines of key methodologies.

Thymidylate Synthase Inhibition Assay

-

Objective: To measure the potentiation of 5-FU-mediated inhibition of thymidylate synthase by folinic acid.

-

Methodology:

-

Recombinant human thymidylate synthase is purified.

-

The enzyme is incubated with its substrate, dUMP, and a radioactive cofactor, [6R]-5,10-methylene-[6-³H]tetrahydrofolate, in the presence of FdUMP and varying concentrations of 5,10-methylenetetrahydrofolate (the active metabolite of folinic acid).

-

The reaction measures the release of tritium (B154650) from the cofactor as a result of thymidylate synthesis.

-

The rate of tritium release is inversely proportional to the inhibition of the enzyme.

-

The stability of the ternary complex (TS-FdUMP-5,10-methylenetetrahydrofolate) can be assessed by techniques such as gel filtration or electrophoresis under non-denaturing conditions.

-

Dihydrofolate Reductase Activity Assay

-

Objective: To demonstrate the circumvention of DHFR inhibition by folinic acid.

-

Methodology:

-

Cell cultures (e.g., normal human fibroblasts) are treated with methotrexate to inhibit DHFR.

-

A control group receives no further treatment, while experimental groups are supplemented with either folic acid or folinic acid.

-

Cell proliferation is measured using assays such as MTT or crystal violet staining.

-

Alternatively, the incorporation of radiolabeled precursors (e.g., [³H]-thymidine) into DNA is quantified to assess the restoration of DNA synthesis.

-

DHFR activity in cell lysates can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Folate Receptor Binding Assay

-

Objective: To determine the binding affinity of folinic acid to folate receptors.

-

Methodology (Competitive Binding ELISA):

-

Purified folate receptors (e.g., FRα) are immobilized on a microtiter plate.

-

A constant concentration of a labeled folate derivative (e.g., biotinylated folic acid) is added to the wells along with varying concentrations of unlabeled folinic acid.

-

The plate is incubated to allow for competitive binding.

-

After washing, a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.

-

The resulting colorimetric signal is inversely proportional to the amount of unlabeled folinic acid bound to the receptor.

-

The half-maximal inhibitory concentration (IC50) is calculated to determine the binding affinity.[15]

-

Quantification of Folinic Acid and its Metabolites

-

Objective: To measure the levels of folinic acid and its active metabolites in biological samples.

-

Methodology (LC-MS/MS):

-

Biological samples (e.g., plasma, cell lysates) are collected and processed to extract folates.

-

The extracts are subjected to liquid chromatography to separate the different folate species (folinic acid, 5-methyl-THF, 5,10-methylene-THF, etc.).

-

The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios and fragmentation patterns.

-

Visualizations

The following diagrams illustrate the key pathways and mechanisms involving folinic acid.

Caption: Metabolic conversion of folinic acid within the cell.

Caption: Synergistic inhibition of Thymidylate Synthase by 5-FU and folinic acid.

Caption: Mechanism of Leucovorin rescue from methotrexate-induced DHFR inhibition.

Conclusion

This compound is a multifaceted therapeutic agent whose clinical efficacy is derived from its interactions with several key molecular targets. Its ability to potentiate the action of fluoropyrimidines by stabilizing the inhibitory complex with thymidylate synthase has made it an indispensable component of many chemotherapy regimens. Furthermore, its capacity to circumvent DHFR inhibition provides a critical rescue mechanism to mitigate the toxicity of methotrexate. Understanding the intricate molecular interactions of folinic acid with its targets, as well as the genetic factors that can influence its metabolism, is paramount for optimizing its therapeutic use and for the development of novel combination therapies. The experimental protocols and quantitative data presented herein provide a foundational resource for researchers and clinicians working to further unravel and exploit the therapeutic potential of this vital medication.

References

- 1. droracle.ai [droracle.ai]

- 2. What is Folinic Acid used for? [synapse.patsnap.com]

- 3. What is the mechanism of Folinic Acid? [synapse.patsnap.com]

- 4. Biochemical rationale for the synergism of 5-fluorouracil and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Folinic acid - Wikipedia [en.wikipedia.org]

- 7. Drug-Drug Interactions of Irinotecan, 5-Fluorouracil, Folinic Acid and Oxaliplatin and Its Activity in Colorectal Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 11. Dihydrofolate reductase deficiency due to a homozygous DHFR mutation causes megaloblastic anemia and cerebral folate deficiency leading to severe neurologic disease [pubmed.ncbi.nlm.nih.gov]

- 12. autism.fratnow.com [autism.fratnow.com]

- 13. The effects of folinic acid and l-methylfolate supplementation on serum total homocysteine levels in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Folinic Acid Calcium Salt in Purine and Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt (leucovorin), is a critical cofactor in the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate. As a reduced form of folic acid, it serves as a key donor of one-carbon units, facilitated by its conversion to various tetrahydrofolate (THF) derivatives. This guide provides an in-depth technical overview of the biochemical role of folinic acid in these essential pathways, detailing its mechanism of action, relevant enzymatic processes, and its application in therapeutic contexts, particularly in conjunction with antifolate chemotherapy. This document includes detailed experimental protocols for key enzymes, a summary of quantitative data on its metabolic effects, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Central Role of One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical pathways essential for the biosynthesis of several key cellular components, including purine (B94841) and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[1][2] Tetrahydrofolate (THF) and its derivatives are the primary coenzymes responsible for accepting, activating, and transferring one-carbon units in various oxidation states.[3] Folinic acid (5-formyl-THF) is a readily converted, biologically active form of folic acid that can directly enter the THF pool without the need for reduction by dihydrofolate reductase (DHFR).[3] This property is particularly significant in clinical settings where DHFR is inhibited by drugs such as methotrexate (B535133).

Mechanism of Action of Folinic Acid

Folinic acid serves as a direct precursor to the THF derivatives essential for nucleotide biosynthesis. Once administered, it is metabolized into various active forms, primarily 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate. These compounds act as one-carbon donors in two critical biosynthetic pathways:

-

Purine Synthesis: Two steps in the de novo purine synthesis pathway are dependent on 10-formyltetrahydrofolate for the donation of a formyl group.

-

Pyrimidine Synthesis: Specifically, the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) requires 5,10-methylenetetrahydrofolate.

By providing a source of reduced folates, folinic acid can replenish the intracellular folate pool, thereby supporting DNA replication and repair.

Role in Pyrimidine Synthesis

The synthesis of the pyrimidine thymidylate is a rate-limiting step in DNA synthesis. The enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as the one-carbon donor. During this reaction, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). For the cycle to continue, DHF must be reduced back to THF by dihydrofolate reductase (DHFR).

Role in Purine Synthesis

The de novo synthesis of the purine ring is a multi-step process that utilizes two folate-dependent enzymes to incorporate carbon atoms at positions 2 and 8 of the purine structure. Both of these reactions require 10-formyltetrahydrofolate as the one-carbon donor.

-

Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme catalyzes the formylation of GAR to form formylglycinamide ribonucleotide (FGAR), incorporating the C8 atom of the purine ring.

-

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): This enzyme catalyzes the formylation of AICAR to form formamidoimidazole carboxamide ribonucleotide (FAICAR), which incorporates the C2 atom of the purine ring.

Data Presentation: Quantitative Effects of Folinic Acid

The administration of folinic acid has measurable effects on intracellular nucleotide pools and the activity of folate-dependent enzymes. The following table summarizes quantitative data from various studies.

| Parameter | Cell Line/System | Treatment | Result | Reference |

| TS Ternary Complex Formation | MCF-7 (Breast Cancer) | 10 µM 5-FU + 10 µM Leucovorin | 2- to 3-fold higher than with 5-FU alone. | [4] |

| Total TS Protein | NCI H630 (Colon Cancer) | 10 µM 5-FU + 10 µM Leucovorin | 2- to 3-fold increase compared to a 1.4- to 1.6-fold increase with 5-FU alone. | [4] |

| Intracellular Folate Pools | MCF-7 (Breast Cancer) | 24h exposure to 0.5-50 µM Leucovorin after MTX | Log-linear increase in total labeled intracellular folate pools with increasing leucovorin concentration. | [5] |

| DHFR Upregulation | A549 (Lung Cancer) | 10 µM Leucovorin | Selection of resistant clones with strongly up-regulated DHFR. | [6] |

| Cytotoxicity of 5-FU | MKN45/5FU (Gastric Cancer) | 5-FU + Leucovorin | 2.3- to 2.8-fold enhancement of 5-FU cytotoxicity in 5-FU-resistant cell lines. | [7] |

| Reduced Folate Levels in Tumor | Co-3 (Colorectal Xenograft) | UFT + Leucovorin | Markedly increased levels of reduced folates in tumor tissue. | [8] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and common laboratory practices.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity is measured by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

-

DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Cell or tissue lysate

-

96-well UV-transparent plate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold DHFR Assay Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Sample (cell lysate)

-

DHFR Assay Buffer to bring the volume to the desired level.

-

NADPH solution.

-

-

Initiation: Add DHF solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

-

Calculation: Determine the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. The specific activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).

Thymidylate Synthase (TS) Activity Assay (Radiometric)

Principle: This assay measures the release of tritium (B154650) (³H) from [5-³H]dUMP as it is converted to dTMP by TS. The released tritium is in the form of ³H₂O, which can be separated from the labeled substrate.

Materials:

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM 2-mercaptoethanol)

-

Cell lysate

-

Activated charcoal suspension (to adsorb unreacted substrate)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, 5,10-methylenetetrahydrofolate, [5-³H]dUMP, and cell lysate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of activated charcoal suspension.

-

Separation: Centrifuge the tubes to pellet the charcoal, which binds the unreacted [5-³H]dUMP.

-

Measurement: Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation: The amount of ³H₂O formed is proportional to the TS activity.

Glycinamide Ribonucleotide (GAR) Transformylase Assay (Spectrophotometric)

Principle: This assay uses an alternative substrate, 10-formyl-5,8-dideazafolate (fDDF), and measures the formation of 5,8-dideazafolate (DDF) by monitoring the increase in absorbance at 295 nm.[9]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Purified enzyme or cell lysate containing GART

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, GAR, and fDDF.

-

Incubation: Incubate the mixture at 25°C for a few minutes to allow for temperature equilibration.

-

Initiation: Add the enzyme to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 295 nm over time.

-

Calculation: Calculate the specific activity based on the rate of DDF formation, using its molar extinction coefficient (18.9 mM⁻¹cm⁻¹ at 295 nm).[9]

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase Assay (Spectrophotometric)

Principle: The activity of the AICAR transformylase domain of the bifunctional enzyme ATIC is assayed by measuring the formation of THF from N¹⁰-formyl-THF, which results in an increase in absorbance at 298 nm.[10]

Materials:

-

Assay Buffer (e.g., 33 mM Tris-HCl, pH 7.5, 25 mM KCl, 5 mM β-mercaptoethanol)

-

AICAR

-

N¹⁰-formyl-tetrahydrofolate (N¹⁰-fTHF)

-

Purified enzyme or cell lysate containing ATIC

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, combine the assay buffer, N¹⁰-fTHF, and varying concentrations of AICAR.

-

Incubation: Incubate at 37°C.

-

Initiation: Add the purified enzyme to start the reaction.

-

Measurement: Monitor the increase in absorbance at 298 nm.

-

Calculation: Determine the initial velocity of the reaction from the rate of absorbance change. Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against the substrate (AICAR) concentration.

Experimental Workflow: Leucovorin Rescue in Methotrexate-Treated Cells

The following diagram illustrates a typical in vitro experimental workflow to assess the efficacy of leucovorin rescue following treatment with the DHFR inhibitor, methotrexate.

Conclusion

Folinic acid calcium salt is a cornerstone in understanding and manipulating purine and pyrimidine biosynthesis. Its ability to bypass DHFR inhibition makes it an indispensable agent in high-dose methotrexate rescue therapy and a valuable tool for enhancing the efficacy of fluoropyrimidines. The detailed pathways and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in oncology and related fields. Further research into the nuanced regulation of folate-dependent enzymes and the impact of genetic variations on folinic acid metabolism will continue to refine its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of dose and interval between 5-fluorouracil and leucovorin on the formation of thymidylate synthase ternary complex in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucovorin-induced resistance against FDH growth suppressor effects occurs through DHFR up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Localization of GAR transformylase in Escherichia coli and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Folinic Acid Calcium Salt as a Reduced Folate Carrier: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid (THF), the active form of folic acid (Vitamin B9).[1][2] Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be converted into its biologically active cofactors.[2] This property makes it a critical agent in clinical settings, particularly as a rescue agent to mitigate the toxic effects of DHFR inhibitors like methotrexate (B535133), and as a potentiator of fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (B62378) (5-FU).[3][4][5] This technical guide provides a comprehensive overview of folinic acid calcium salt, focusing on its role as a reduced folate carrier, its mechanism of action, relevant experimental protocols, and its application in drug development.

Physicochemical and Pharmacokinetic Properties

Folinic acid is typically administered as its calcium or sodium salt to improve stability and solubility.[1] The calcium salt is a white to light yellow crystalline powder.[6] Key physicochemical and pharmacokinetic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₁CaN₇O₇ | [7] |

| Molar Mass | 511.5 g/mol | [7] |

| Solubility in Water | ~0.3 mg/mL (20 °C) for folinic acid | [1] |

| Melting Point | 245 °C (decomposes) | [1] |

| Appearance | White to faint yellow powder or crystals | [8] |

Table 2: Pharmacokinetic Properties of Folinic Acid

| Parameter | Value | Reference |

| Bioavailability (Oral) | Dose-dependent | [1] |

| Protein Binding | ~15% | [1] |

| Elimination Half-life | Approximately 6.2 hours | [1] |

| Metabolism | Primarily in the liver and GI tract to its active metabolite, 5-methyltetrahydrofolate (5-MTHF) | [3] |

| Excretion | 80-90% in urine, 5-8% in feces | [3] |

Mechanism of Action: A Reduced Folate Carrier

Folinic acid functions as a reduced folate carrier, bypassing the DHFR-mediated step in the folate metabolic pathway. This is crucial in two primary clinical scenarios: methotrexate rescue and 5-fluorouracil potentiation.

Methotrexate Rescue

High-dose methotrexate therapy is a common treatment for various cancers. Methotrexate competitively inhibits DHFR, leading to a depletion of intracellular tetrahydrofolates. This disrupts the synthesis of purines and thymidylate, essential for DNA and RNA synthesis, thereby leading to cell death. However, this affects both cancerous and healthy, rapidly dividing cells, leading to significant toxicity.

Folinic acid, administered after methotrexate, is transported into cells via the reduced folate carrier (RFC) and replenishes the pool of tetrahydrofolate derivatives, allowing for the resumption of DNA and RNA synthesis in normal cells.[3][5] This "rescue" of healthy cells from methotrexate-induced toxicity allows for the use of higher, more effective doses of the chemotherapeutic agent.[3][5]

5-Fluorouracil Potentiation

In combination with 5-fluorouracil (5-FU), folinic acid is not used for rescue but to enhance the cytotoxic effect of 5-FU.[1][4] 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in the synthesis of thymidylate. Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[4] This stabilization enhances and prolongs the inhibition of TS, leading to a greater disruption of DNA synthesis and increased cancer cell death.[4][9]

Signaling and Metabolic Pathways

The primary pathway through which folinic acid exerts its effects is the one-carbon metabolism pathway. Upon entering the cell, folinic acid is converted to various tetrahydrofolate derivatives that act as coenzymes in the transfer of one-carbon units. These reactions are essential for the de novo synthesis of purines and thymidylate, as well as the methylation of various biomolecules.

Caption: Folinic acid metabolism and its role in methotrexate rescue and 5-FU potentiation.

Experimental Protocols

This section outlines key experimental protocols for studying the effects of this compound. These are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Protocol 1: Assessment of Folinic Acid Rescue from Methotrexate Toxicity in Cell Culture

Objective: To determine the ability of folinic acid to rescue cells from methotrexate-induced cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methotrexate (MTX) stock solution

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Methotrexate Treatment: Treat cells with varying concentrations of methotrexate for 24-48 hours.

-

Folinic Acid Rescue: After the methotrexate incubation period, remove the medium and add fresh medium containing varying concentrations of folinic acid. A typical rescue protocol involves adding folinic acid 18-24 hours after methotrexate administration.[4]

-

Incubation: Incubate the cells for an additional 48-72 hours.

-

Cell Viability Assay (MTT):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values of methotrexate in the presence and absence of folinic acid.

Caption: Experimental workflow for assessing methotrexate rescue by folinic acid.

Protocol 2: In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To measure the inhibition of thymidylate synthase activity by 5-FU in the presence and absence of folinic acid.

Materials:

-

Purified thymidylate synthase enzyme or cell lysate

-

5-Fluorodeoxyuridine monophosphate (FdUMP)

-

5,10-Methylenetetrahydrofolate

-

dUMP (deoxyuridine monophosphate)

-

Spectrophotometer

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, dUMP, and 5,10-methylenetetrahydrofolate.

-

Inhibitor Addition: Add varying concentrations of FdUMP (metabolite of 5-FU) with and without a fixed concentration of folinic acid (which will be converted to 5,10-methylenetetrahydrofolate).

-

Enzyme Addition: Initiate the reaction by adding the purified TS enzyme or cell lysate.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the reaction.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 of FdUMP in the presence and absence of folinic acid.

Protocol 3: Quantification of Intracellular Folinic Acid and its Metabolites by HPLC

Objective: To measure the intracellular concentrations of folinic acid and its primary metabolite, 5-methyltetrahydrofolate (5-MTHF).

Materials:

-

Cultured cells treated with folinic acid

-

Cell lysis buffer

-

HPLC system with UV or fluorescence detector

-

C18 reverse-phase column

-

Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier like acetonitrile (B52724) or methanol)

-

Folinic acid and 5-MTHF standards

Procedure:

-

Cell Harvesting and Lysis: Harvest cells, wash with PBS, and lyse them using a suitable buffer.

-

Protein Precipitation: Precipitate proteins from the cell lysate (e.g., with perchloric acid or methanol) and centrifuge to obtain the supernatant.

-

HPLC Analysis:

-

Inject the supernatant onto the C18 column.

-

Elute the compounds using an isocratic or gradient mobile phase.

-

Detect folinic acid and 5-MTHF using a UV detector (e.g., at 280 nm) or a fluorescence detector for higher sensitivity with 5-MTHF.

-

-

Quantification: Create a standard curve using known concentrations of folinic acid and 5-MTHF standards to quantify their concentrations in the cell lysates.

Conclusion

This compound is a vital component in modern chemotherapy, acting as a reduced folate carrier to either rescue healthy cells from the toxic effects of antifolates or to potentiate the efficacy of fluoropyrimidine-based drugs. Its unique mechanism of bypassing the dihydrofolate reductase enzyme underscores its importance in clinical oncology. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of folinic acid in cellular metabolism and its applications in the development of novel therapeutic strategies. A thorough understanding of its properties and mechanisms is essential for optimizing its use in both preclinical research and clinical practice.

References

- 1. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]

- 2. Folinic acid - Wikipedia [en.wikipedia.org]

- 3. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]

- 4. Critical factors for the reversal of methotrexate cytotoxicity by folinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of folinic acid on fluorouracil activity and expression of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced dose folinic acid rescue after rapid high-dose methotrexate clearance is not associated with increased toxicity in a pediatric cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical rationale for the synergism of 5-fluorouracil and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Calcium Folinate

Abstract

Calcium folinate (also known as Leucovorin calcium) is the calcium salt of folinic acid, a metabolically active and reduced form of folic acid.[1][2] It plays a critical role in clinical medicine, primarily as a rescue agent to mitigate the toxic effects of folic acid antagonists like methotrexate (B535133) and as a potentiating agent for fluorouracil (5-FU) in chemotherapy.[3][4][5] Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active, allowing it to bypass enzymatic inhibition caused by certain drugs.[6][7] This guide provides a comprehensive overview of the chemical properties, synthesis methodologies, stability profile, and analytical characterization of calcium folinate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Calcium folinate is typically a white to yellowish crystalline or amorphous powder.[3] The synthetically produced substance is a racemic mixture of its two diastereomers, (6R) and (6S), with only the (6S) isomer being biologically active.[8] Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Calcium Folinate

| Property | Value | References |

| Chemical Name | Monocalcium N-{4-[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxopteridin-6-yl)methylamino]benzoyl}-L-glutamate | [9] |

| Synonyms | Leucovorin calcium, Citrovorum factor calcium salt | [10] |

| CAS Number | 1492-18-8 | [11][12] |

| Molecular Formula | C₂₀H₂₁CaN₇O₇ | [13][14] |

| Molecular Weight | 511.50 g/mol (anhydrous) | [13][14] |

| Appearance | White to yellowish crystalline or amorphous powder | [3] |

| Solubility | Sparingly to easily soluble in water; practically insoluble in ethanol, acetone, and ether; soluble in sodium hydroxide (B78521) solutions. | [3][4][11] |

| H₂O: ~13-100 mg/mL | [1][12] | |

| DMSO: < 1 mg/mL | [12] | |

| pH | 6.8 - 8.0 (for a 2.5% w/v aqueous solution) | [3][15] |

| Melting Point | Decomposes at >300°C | [4] |

| Optical Rotation | [α]²⁰_D_ = +14.4° to +18.0° (2.5% in H₂O) | [15] |

Table 2: Spectroscopic Data for Calcium Folinate

| Technique | Conditions | Characteristic Peaks/Values | References |

| UV-Vis | 0.1 M NaOH | λ_max_: 282 nm | [3][12] |

| λ_min_: 241 nm | [3] | ||

| Infrared (IR) | KBr disc | Spectrum should be consistent with the reference standard. | [3][16] |

Synthesis of Calcium Folinate

The industrial synthesis of calcium folinate typically starts from folic acid and involves a multi-step process. The key transformations are the reduction of the pteridine (B1203161) ring system, followed by formylation and subsequent salt formation.

Caption: General synthetic pathway for (6RS)-Calcium Folinate from Folic Acid.

Experimental Protocol: Synthesis from Folic Acid

The following protocol is a representative example compiled from established synthesis methods.[17][18]

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid (THFA)

-

Suspend 30g of folic acid in 200g of water in a suitable reaction vessel.

-

Add 30g of 18% sodium hydroxide solution while stirring to completely dissolve the folic acid.

-

Separately, dissolve 30g of sodium borohydride (B1222165) in 100g of water.

-

Slowly add the sodium borohydride solution to the folic acid solution using a constant pressure dropping funnel.

-

Heat the reaction mixture to 60°C and maintain for 2 hours.

-

Cool the mixture to 0-10°C.

-

Adjust the pH to 3-5 with concentrated hydrochloric acid to precipitate an off-white solid.

-

Filter the solid via suction filtration to obtain tetrahydrofolic acid.

Step 2: Formylation and Hydrolysis to Folinic Acid

-

The crude tetrahydrofolic acid from the previous step is subjected to a formylation reaction. This is often achieved using formic acid or a combination of formylating agents to produce an intermediate such as (6RS)-5,10-methenyltetrahydrofolic acid.[17]

-

The intermediate is then hydrolyzed under controlled pH (typically 8-10) and temperature (80-100°C) conditions for several hours.[18]

Step 3: Salification to Calcium Folinate

-

After hydrolysis, the solution is clarified (e.g., with activated carbon) and filtered.

-

An aqueous solution of calcium chloride is added to the filtrate.[4]

-

The pH is adjusted to the neutral range (6.8-8.0) to induce precipitation.

-

The precipitated solid, calcium folinate, is filtered, washed with water and ethanol, and dried under reduced pressure.

Diastereomer Resolution

As the synthesis produces a racemic mixture, and only the (6S)-isomer is active, a resolution step is crucial for producing the therapeutic agent, levoleucovorin. This is often achieved by fractional crystallization.

Caption: Workflow for the resolution of (6S)-Calcium Folinate via crystallization.

Protocol: Preferential Crystallization of (6S)-Calcium Folinate [19][20]

-

Dissolve 100g of crude (6R,S)-calcium folinate in approximately 1 liter of warm water (50-60°C).

-

Add 12-36g of calcium chloride dihydrate.

-

Cool the solution to 30°C and adjust the pH to 10 by adding aqueous ammonia (B1221849) (25%).

-

Allow the solution to crystallize at approximately 18°C for 18-20 hours.

-

Filter the precipitated product. The solid will be enriched with the less soluble (6S)-diastereomer.

-

The enriched product can be further purified by recrystallization from water in the presence of calcium chloride to achieve an optical purity of >98%.

Chemical Stability

The stability of calcium folinate is a critical parameter for its formulation and storage. It is influenced by temperature, light, and pH.

Table 3: Stability of Calcium Folinate Solutions

| Concentration & Diluent | Storage Conditions | Stability Period | Degradation | Reference |

| Concentrate (10 mg/mL) | Room Temp (15-25°C), protected from light | ≥ 30 days | < 10% | [21][22][23] |

| Refrigerator (2-8°C), protected from light | ≥ 30 days | < 10% | [21][22][23] | |

| Diluted (0.12 mg/mL in 0.9% NaCl) | Room Temp (15-25°C), protected from light | ≥ 30 days | < 10% | [21][22][23] |

| Refrigerator (2-8°C), protected from light | ≥ 30 days | < 10% | [21][22][23] | |

| Bulk Solid | 60°C | 4 weeks | Stable | [12] |

Significant degradation is observed under harsh conditions, such as heating at 100°C in highly acidic (pH 1.26) or alkaline (pH 12.34) solutions.[24] For pharmaceutical preparations, solutions are often recommended to be freshly prepared, and protection from light is essential during storage.[1]

Analytical and Characterization Methods

A robust set of analytical methods is required for the quality control of calcium folinate, ensuring its identity, purity, and strength.

Caption: Analytical workflow for the quality control of Calcium Folinate.

Experimental Protocol: HPLC Assay and Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the assay and purity of calcium folinate.[22][25]

-

Sample Preparation: Accurately weigh about 20 mg of Calcium Folinate, dissolve in the mobile phase to make exactly 100 mL.

-

Standard Preparation: Prepare a standard solution of Calcium Folinate Reference Standard in the same manner.

-

Chromatographic Conditions: [9]

-

Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogenphosphate with a phase-transfer reagent like tetrabutylammonium (B224687) hydroxide) and acetonitrile, adjusted to a pH of approximately 7.5.

-

Flow Rate: Adjust so that the retention time of folinate is about 10 minutes (typically 1.0-1.5 mL/min).

-

Detection: UV at 280 nm.[16]

-

Injection Volume: 20 µL.

-

-

Analysis: The peak area of the sample is compared to the peak area of the reference standard to calculate the content. Related substances are determined by the area percentage of impurity peaks relative to the main peak.

Protocol: Spectroscopic Identification

UV-Visible Spectrophotometry: [3]

-

Prepare a solution of the sample in 0.1 M sodium hydroxide to a concentration of approximately 10 µg/mL.

-

Scan the solution from 220 nm to 350 nm.

-

The resulting spectrum should show a maximum absorbance at 282 nm and a minimum at 241 nm, consistent with the reference standard.

Infrared (IR) Spectrophotometry: [16]

-

Prepare a potassium bromide (KBr) disc containing approximately 1 mg of the dried sample.

-

Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

The absorption spectrum of the sample should be concordant with the spectrum of the Calcium Folinate Reference Standard.

Protocol: Water Content Determination

Karl Fischer Titration: [9]

-

Accurately weigh about 0.2 g of the sample into a dried titration flask.

-

Dissolve the sample in a suitable solvent (e.g., 25 mL of anhydrous acetic acid).

-

Titrate with a standardized Karl Fischer reagent to the electrometric endpoint.

-

The water content should not exceed the specified limit (e.g., ≤ 17.0%).[9][14][15]

References

- 1. selleckchem.com [selleckchem.com]

- 2. autism.fratnow.com [autism.fratnow.com]

- 3. chembk.com [chembk.com]

- 4. Calcium folinate | 1492-18-8 [chemicalbook.com]

- 5. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Folinic acid - Wikipedia [en.wikipedia.org]

- 7. tpauk.com [tpauk.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. scbt.com [scbt.com]

- 11. Calcium Folinate (Leucovorin Calcium) BP EP USP CAS 1492-18-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Leucovorin (calcium);Calcium folinate | C20H21CaN7O7 | CID 135408067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rpicorp.com [rpicorp.com]

- 15. parchem.com [parchem.com]

- 16. crs.edqm.eu [crs.edqm.eu]

- 17. Preparation method of calcium folinate - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN102399223A - Preparation method of medicinal calcium folinate - Google Patents [patents.google.com]

- 19. CA1340290C - Process for the preparation of (6s-)-folinic acid - Google Patents [patents.google.com]

- 20. PT87355B - PROCESS FOR THE PRODUCTION OF FOLINIC ACID - Google Patents [patents.google.com]

- 21. [PDF] Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Semantic Scholar [semanticscholar.org]

- 22. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ptfarm.pl [ptfarm.pl]

- 25. LC-MS characterization of trace impurities contained in calcium folinate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Function and Cellular Uptake of Folinic Acid Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt, leucovorin, is a vital intermediate in folate metabolism with critical applications in clinical oncology and the management of certain metabolic disorders. As a reduced form of folate, it plays a pivotal role in one-carbon metabolism, essential for the biosynthesis of nucleotides and amino acids, and thus for DNA replication, repair, and cell division. Unlike folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR), allowing it to bypass the metabolic block induced by DHFR inhibitors such as methotrexate (B535133). Its cellular uptake is a sophisticated process mediated by three primary systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs), each with distinct kinetics, substrate specificities, and tissue expression profiles. This technical guide provides a comprehensive overview of the biological functions of folinic acid, delves into the molecular mechanisms of its cellular uptake, presents quantitative data on transport and enzymatic kinetics, and details experimental protocols for its study.

Biological Function of Folinic Acid

Folinic acid, or 5-formyltetrahydrofolate (5-CHO-THF), is a metabolically active form of vitamin B9.[1] Its primary role is to serve as a precursor to tetrahydrofolate (THF) and its derivatives, which are essential cofactors in one-carbon transfer reactions.[2] These reactions are fundamental to several key cellular processes:

-

De Novo Purine (B94841) Synthesis: THF derivatives are required for the synthesis of purine nucleotides (adenine and guanine), which are building blocks of DNA and RNA.[3]

-

Thymidylate Synthesis: 5,10-methylenetetrahydrofolate, derived from folinic acid, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis catalyzed by thymidylate synthase.[3]

-

Amino Acid Metabolism: THF cofactors are involved in the interconversion of amino acids, such as the conversion of homocysteine to methionine.[4] This process is also crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl group donor for methylation of DNA, RNA, proteins, and lipids.[4]

Clinically, the biological functions of folinic acid are exploited in two main therapeutic contexts:

-

Methotrexate Rescue: High-dose methotrexate, a potent DHFR inhibitor, blocks the regeneration of THF, leading to depletion of folate cofactors and toxicity in rapidly dividing cells, including cancer cells and normal hematopoietic and gastrointestinal cells.[5] Folinic acid administration "rescues" normal cells from methotrexate-induced toxicity by providing a source of reduced folate downstream of the DHFR-mediated step.[5][6]

-

Potentiation of 5-Fluorouracil (B62378) (5-FU): In colorectal cancer therapy, folinic acid is co-administered with the chemotherapeutic agent 5-fluorouracil (5-FU).[3] Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase.[3] This stabilization enhances the inhibition of thymidylate synthase, leading to increased cytotoxicity in cancer cells.[3]

Cellular Uptake of Folinic Acid

The entry of folinic acid into cells is mediated by three distinct transport systems, each with unique characteristics.

Reduced Folate Carrier (RFC)

The RFC (gene SLC19A1) is a ubiquitously expressed anion exchanger that is considered the major folate transporter in most mammalian cells and tissues at physiological pH.[7] It operates optimally at a neutral pH of 7.4.[8]

Proton-Coupled Folate Transporter (PCFT)

The PCFT (gene SLC46A1) is a proton-folate symporter that functions optimally at an acidic pH of 5.5.[9] It is highly expressed in the apical brush border membrane of the proximal small intestine, where it plays a crucial role in the intestinal absorption of dietary folates.[2] PCFT is also expressed in the choroid plexus, where it is involved in folate transport to the central nervous system.[2]

Folate Receptors (FRs)

Folate receptors (FRα, FRβ, and FRγ) are high-affinity folate-binding proteins that mediate cellular uptake via endocytosis.[10] FRα and FRβ are attached to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor.[11] While expressed at low levels in most normal tissues, FRα is often overexpressed in various cancers, making it a target for folate-based cancer therapies and imaging agents.[10]

Quantitative Data

The following tables summarize the available quantitative data for the transport and enzymatic conversion of folinic acid.

Table 1: Transport Kinetics of Folinic Acid and Other Folates

| Transporter | Substrate | K_m (μM) | V_max (pmol/mg protein/min) | Optimal pH | Cell Line/System | Citation(s) |

| RFC | 5-Formyl-THF | 1-5 | Not consistently reported | 7.4 | L1210 murine leukemia cells | [7][12] |

| Methotrexate | ~2-7 | Not consistently reported | 7.4 | Various | [13] | |

| Folic Acid | >100 | Not consistently reported | 7.4 | Various | [7] | |

| PCFT | 5-Formyl-THF | ~1-5 | Not consistently reported | 5.5 | HeLa cells | [6] |

| Folic Acid | ~1-3 | Not consistently reported | 5.5 | Various | [9] | |

| Methotrexate | ≥ 100 (at pH 7.4) | Not consistently reported | 5.5 | Various | [14] | |